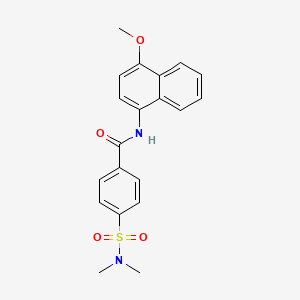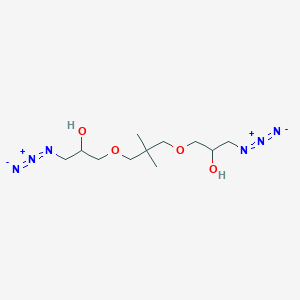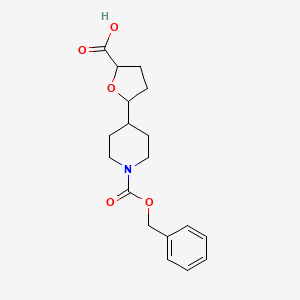
4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide, also known as DMSB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Scientific Research Applications
Applications in Gastrointestinal Motility Disorders
Compounds related to "4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide" may have applications in enhancing gastrointestinal motility. Cisapride, for example, is a prokinetic agent facilitating motility across the gastrointestinal tract, acting through acetylcholine release enhancement in the gut's myenteric plexus (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Applications in Neuropharmacology
N-Benzylphenethylamine derivatives, such as NBOMes, demonstrate significant affinity for the 5-HT2A receptor, indicating potential research applications in neuropharmacology and psychiatric disorder treatments (Halberstadt, 2017).
Applications in Environmental Toxicology
Phthalate esters, commonly used as plasticizers, share structural similarities with benzamide derivatives. Research on their environmental occurrence, human exposure, and toxicological impacts suggests areas where "4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide" might also be relevant, particularly in assessing environmental persistence and toxicity (Nur Zatil Izzah Haji Harunarashid, Lim, & Harunsani, 2017).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) exemplify how simple structures, through supramolecular self-assembly, facilitate applications in nanotechnology, polymer processing, and biomedical applications. Analogously, "4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide" might find utility in similar domains, given its potential for tailored interactions at the molecular level (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withtubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
Similar compounds have been found to inhibittubulin polymerization . This means they prevent the formation of microtubules, structures that are essential for cell division. By inhibiting tubulin polymerization, these compounds can halt the cell cycle and prevent the proliferation of cancer cells .
Biochemical Pathways
Given its potential role as a tubulin polymerization inhibitor, it can be inferred that it affects thecell cycle . By preventing the formation of microtubules, it can halt the cell cycle at the G2/M phase, preventing cell division and proliferation .
Result of Action
Similar compounds have been found to exhibitanticancer activities . They can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-22(2)27(24,25)15-10-8-14(9-11-15)20(23)21-18-12-13-19(26-3)17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFZGMADHXCUMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)
![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)
![N~1~-benzyl-N~1~-ethyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2416165.png)

![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)
![N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2416169.png)
![5-bromo-2-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416172.png)




![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)